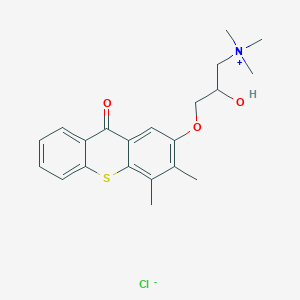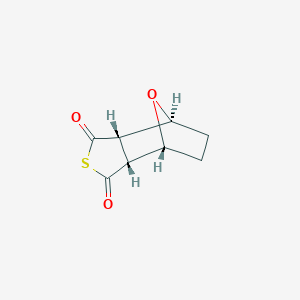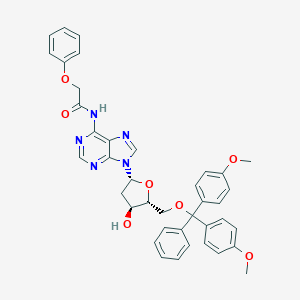
Atrazine-ring-UL-14C
描述
Atrazine-ring-UL-14C is a radioisotope-labeled form of the herbicide atrazine, where one of the carbon atoms in the atrazine ring structure is replaced with a radioactive isotope of carbon, typically carbon-14. Atrazine itself is a selective triazine herbicide widely used to control broadleaf and grassy weeds, primarily in corn crops. The radioisotope labeling allows researchers to track the movement and transformation of atrazine in the environment using scintillation counting techniques .
准备方法
The synthesis of Atrazine-ring-UL-14C involves the incorporation of carbon-14 into the atrazine molecule. The general synthetic route includes the following steps:
Synthesis of labeled cyanuric chloride: The starting material, cyanuric chloride, is labeled with carbon-14.
Substitution reactions: The labeled cyanuric chloride undergoes substitution reactions with ethylamine and isopropylamine to form the labeled atrazine.
Industrial production methods for atrazine typically involve large-scale chemical synthesis using similar substitution reactions but without the radioactive labeling. The reaction conditions include controlled temperatures and the use of solvents to facilitate the reactions .
化学反应分析
Atrazine-ring-UL-14C undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, atrazine can hydrolyze to form hydroxyatrazine.
Oxidation: Atrazine can be oxidized to form deethylatrazine and deisopropylatrazine.
Substitution: Atrazine can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include water, oxygen, and nucleophiles such as hydroxide ions. The major products formed from these reactions include hydroxyatrazine, deethylatrazine, and deisopropylatrazine .
科学研究应用
Atrazine-ring-UL-14C is a valuable tool in environmental science research for studying:
Degradation pathways: Understanding how atrazine breaks down in soil, water, and plants.
Adsorption and desorption: Investigating how atrazine interacts with soil particles, influencing its mobility and persistence.
Leaching potential: Assessing the risk of atrazine contaminating groundwater.
Uptake and translocation: Studying how atrazine is absorbed and moved within plants, which helps understand its impact on non-target organisms.
作用机制
Atrazine exerts its herbicidal effects by inhibiting photosystem II, a crucial component of the photosynthetic electron transport chain in plants. This inhibition blocks electron transport, causing oxidative stress and ultimately leading to plant death. The molecular targets of atrazine include the D1 protein in the photosystem II complex .
相似化合物的比较
Atrazine-ring-UL-14C is unique due to its radioisotope labeling, which allows for detailed environmental tracking. Similar compounds include:
Simazine: Another triazine herbicide with similar uses and mechanisms of action.
Propazine: A triazine herbicide used for similar purposes but with different substitution patterns on the triazine ring.
Cyanazine: A triazine herbicide with a different substitution pattern, used for controlling weeds in various crops
These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and environmental behaviors.
属性
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+2,7+2,8+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJVTOOROXGIU-NTDPGYSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[14C]1=N[14C](=N[14C](=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486782 | |
| Record name | Atrazine-ring-UL-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-43-6 | |
| Record name | Atrazine-ring-UL-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)
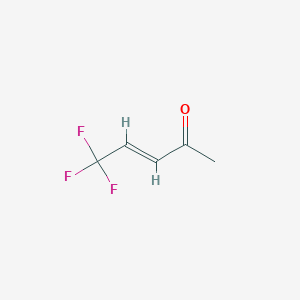
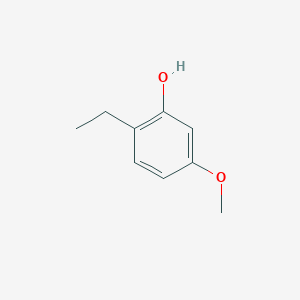

![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)

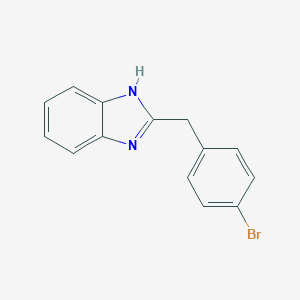
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)
